3-(3,4-Dimethoxyphenyl)-4-methylpiperazine-2,6-dione
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Overview
Description
3-(3,4-Dimethoxyphenyl)-4-methylpiperazine-2,6-dione is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxyphenyl group and a methyl group. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-4-methylpiperazine-2,6-dione typically involves the reaction of 3,4-dimethoxyphenylacetic acid with piperazine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the piperazine ring . The reaction mixture is then heated to reflux temperature to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-4-methylpiperazine-2,6-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-4-methylpiperazine-2,6-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-4-methylpiperazine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and leading to various pharmacological effects . It may also inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
3,4-Dimethoxyphenylacetic acid: A precursor in the synthesis of various piperazine derivatives.
3,4-Dimethoxyphenylpropionic acid: Another related compound with similar chemical properties.
Uniqueness
3-(3,4-Dimethoxyphenyl)-4-methylpiperazine-2,6-dione is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C13H16N2O4 |
---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-methylpiperazine-2,6-dione |
InChI |
InChI=1S/C13H16N2O4/c1-15-7-11(16)14-13(17)12(15)8-4-5-9(18-2)10(6-8)19-3/h4-6,12H,7H2,1-3H3,(H,14,16,17) |
InChI Key |
SHMWLBZKHAEHQH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)NC(=O)C1C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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